

Technical Guide: Spectral Data of 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Benzyloxyphenylacetyl Chloride

Cat. No.: B1280455

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Abstract: This document provides a summary of available spectral data for **4-Benzyloxyphenylacetyl Chloride** (CAS No: 39188-62-0). Due to a lack of publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, this guide presents predicted Mass Spectrometry (MS) data alongside generalized experimental protocols for acquiring NMR, IR, and MS data for this class of compound. This information is intended to serve as a reference for researchers working with or synthesizing **4-Benzyloxyphenylacetyl Chloride**.

Chemical Structure and Properties

- IUPAC Name: 2-(4-(benzyloxy)phenyl)acetyl chloride
- Molecular Formula: C₁₅H₁₃ClO₂
- Molecular Weight: 260.72 g/mol
- Appearance: White to off-white or light yellow to light orange powder or crystal.
- Melting Point: 74°C[1]

Spectral Data (Predicted and Expected)

Direct experimental NMR and IR spectral data for **4-Benzylxyloxyphenylacetyl Chloride** are not readily available in public databases. The following sections provide predicted mass spectrometry data and expected characteristic signals for NMR and IR based on the analysis of its constituent functional groups.

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. Predicted collision cross-section values for various adducts of **4-Benzylxyloxyphenylacetyl Chloride** are available.[\[2\]](#)

Adduct	m/z (Predicted)
[M+H] ⁺	261.06768
[M+Na] ⁺	283.04962
[M-H] ⁻	259.05312
[M+NH ₄] ⁺	278.09422
[M+K] ⁺	299.02356
[M] ⁺	260.05985

Table 1: Predicted m/z values for various adducts of **4-Benzylxyloxyphenylacetyl Chloride**.[\[2\]](#)

¹H NMR:

- Aromatic Protons (Benzylic Phenyl Group): ~7.2-7.5 ppm (multiplet, 5H)
- Aromatic Protons (Phenoxyphenyl Group): ~6.9-7.2 ppm (two doublets, 4H)
- Methylene Protons (-O-CH₂-Ph): ~5.1 ppm (singlet, 2H)
- Methylene Protons (-CH₂-COCl): ~4.0 ppm (singlet, 2H)

¹³C NMR:

- Carbonyl Carbon (-COCl): ~170-174 ppm
- Aromatic Carbons: ~115-160 ppm

- Methylene Carbon (-O-CH₂-Ph): ~70 ppm
- Methylene Carbon (-CH₂-COCl): ~50 ppm
- C=O Stretch (Acid Chloride): A strong absorption band is expected in the region of 1785-1815 cm⁻¹. This is a key diagnostic peak for the acyl chloride functional group.
- C-O-C Stretch (Ether): Absorption bands are expected in the 1250-1000 cm⁻¹ region.
- Aromatic C=C Stretch: Peaks will be present in the 1600-1450 cm⁻¹ region.
- Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
- Aliphatic C-H Stretch: Signals will appear in the 2850-3000 cm⁻¹ region.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound like **4-Benzylxyphenylacetyl Chloride**.

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4-Benzylxyphenylacetyl Chloride**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire the ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
 - Place a small amount of the solid **4-Benzylxyloxyphenylacetyl Chloride** powder directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm^{-1} range.

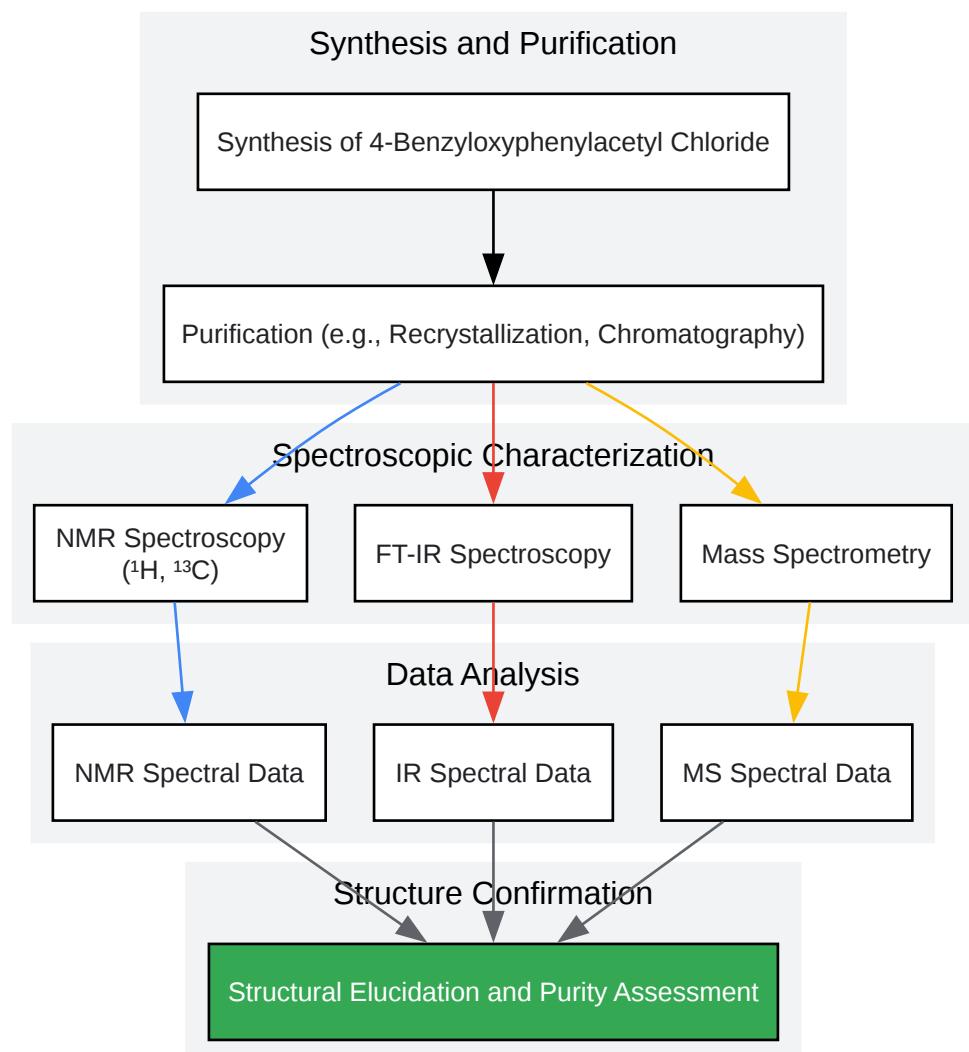
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

- Sample Introduction:
 - The sample can be introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection:
 - An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a synthesized organic compound like **4-Benzylxyloxyphenylacetyl Chloride**.



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Caption: General workflow for the synthesis and spectral characterization of an organic compound.

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References

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